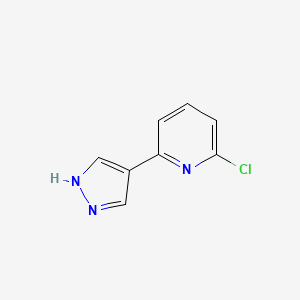

2-Chloro-6-(1H-pyrazol-4-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1934955-05-1 |

|---|---|

Molecular Formula |

C8H6ClN3 |

Molecular Weight |

179.60 g/mol |

IUPAC Name |

2-chloro-6-(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C8H6ClN3/c9-8-3-1-2-7(12-8)6-4-10-11-5-6/h1-5H,(H,10,11) |

InChI Key |

FGGUABZAESHRBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=CNN=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Chloro 6 1h Pyrazol 4 Yl Pyridine

Halogen-Directed Reactivity

The chlorine atom on the pyridine (B92270) ring is a key site for chemical modification, primarily through reactions that involve the activation of the carbon-chlorine (C-Cl) bond.

Selective C-Cl Bond Activation

The C-Cl bond in 2-Chloro-6-(1H-pyrazol-4-yl)pyridine is susceptible to activation, particularly in the presence of transition metal catalysts. This activation facilitates a variety of cross-coupling reactions, enabling the introduction of new functional groups at this position. For instance, palladium-catalyzed reactions are commonly employed to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net The electron-deficient nature of the pyridine ring enhances the reactivity of the 2-position towards nucleophilic attack, making the C-Cl bond more amenable to cleavage and substitution. uoanbar.edu.iq

This selective activation is crucial for the synthesis of more complex molecules where the pyrazolylpyridine core is a key structural motif. The ability to precisely modify the 2-position of the pyridine ring without altering the pyrazole (B372694) moiety is a significant advantage in multistep synthetic sequences.

Influence of Halide Nature on Reaction Outcomes

The nature of the halide atom in 2-halopyridines significantly influences the rate and outcome of their reactions. While this article focuses on the chloro derivative, it is informative to consider the broader context of halides. Generally, the reactivity of 2-halopyridines in nucleophilic aromatic substitution follows the order I > Br > Cl > F. This trend is attributed to the bond strength between the carbon and the halogen, with the C-I bond being the weakest and most easily broken.

In the context of metal-catalyzed cross-coupling reactions, the choice of halide can also affect the catalytic cycle and the efficiency of the reaction. For instance, iodo and bromo derivatives are often more reactive in palladium-catalyzed couplings than their chloro counterparts. mdpi.com However, advancements in catalyst design have led to the development of systems that can effectively activate the stronger C-Cl bond. researchgate.net In a study involving halo-bridged Cu(II) complexes with pyridine-pyrazole ligands, it was observed that chloro-bridged complexes exhibited slightly higher antibacterial activity compared to the bromo-bridged ones. researchgate.net

The following table summarizes the general reactivity trend of 2-halopyridines:

| Halogen | Reactivity in Nucleophilic Aromatic Substitution |

| Iodine | Highest |

| Bromine | High |

| Chlorine | Moderate |

| Fluorine | Lowest |

Aromatic Substitution Reactions on the Pyridine and Pyrazole Moieties

Both the pyridine and pyrazole rings can undergo aromatic substitution reactions, though their reactivity profiles differ significantly due to the electronic properties of the nitrogen atoms within each ring.

Electrophilic Aromatic Substitution Potentials

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org This deactivation is further enhanced in acidic conditions, where the nitrogen is protonated. wikipedia.org Direct electrophilic substitution on pyridine is often challenging and requires harsh reaction conditions. wikipedia.orgyoutube.com

The pyrazole ring, on the other hand, is a five-membered heterocycle with two adjacent nitrogen atoms. The presence of these nitrogen atoms also influences its reactivity towards electrophiles. Pyrazole derivatives can undergo electrophilic substitution, with the position of substitution depending on the nature of the substituents already present on the ring. encyclopedia.pub

For this compound, electrophilic attack is more likely to occur on the pyrazole ring than on the deactivated pyridine ring. The specific site of substitution on the pyrazole ring would be influenced by the directing effects of the existing substituents.

Nucleophilic Reactivity of Nitrogen Heterocycles

The pyridine ring in this compound is highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). uoanbar.edu.iq The presence of the electron-withdrawing nitrogen atom lowers the electron density at these positions, making them electrophilic. uoanbar.edu.iq The chlorine atom at the 2-position further enhances this reactivity, making it an excellent leaving group in nucleophilic aromatic substitution reactions. researchgate.net

The pyrazole ring also possesses nucleophilic character due to the lone pairs of electrons on its nitrogen atoms. These nitrogen atoms can act as nucleophiles, participating in reactions such as N-alkylation and N-arylation. The protic nature of the N-H bond in the pyrazole moiety allows for deprotonation to form a pyrazolate anion, which is a potent nucleophile. nih.govmdpi.com This reactivity has been exploited in the synthesis of various coordination complexes. researchgate.net

The table below outlines the general reactivity of the pyridine and pyrazole rings:

| Ring | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| Pyridine | Low | High (at positions 2, 4, 6) |

| Pyrazole | Moderate | High (at nitrogen atoms) |

Redox Transformations

The pyridine and pyrazole moieties within this compound can participate in redox reactions. The pyridine ring can be reduced to a piperidine (B6355638) ring under certain conditions. Conversely, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.orgyoutube.com This oxidation can activate the pyridine ring towards electrophilic substitution. wikipedia.org

The pyrazole ring can also undergo redox transformations. For instance, certain pyrazole derivatives have been shown to be involved in redox processes, including oxidation and reduction of the ring system. In the context of coordination chemistry, pyrazole-containing ligands can influence the redox properties of the metal center they are coordinated to. mdpi.com

Furthermore, ruthenium(II) complexes containing a related ligand, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, have been studied, and their cyclic voltammograms exhibited a one-electron-transfer quasi-reversible process. nih.gov While this is a different isomer, it suggests that the pyrazolyl-pyridyl scaffold can be involved in redox chemistry.

Reductive Pathways of Pyridine and Pyrazole Rings

The reduction of the constituent rings of this compound presents a nuanced chemical challenge due to the inherent stability of aromatic systems.

The pyrazole ring is generally resistant to reduction. globalresearchonline.net However, derivatization of the pyrazole nitrogen can influence its reactivity. For instance, N-phenyl substituted pyrazoles have been shown to undergo reduction to the corresponding pyrazoline under specific conditions, such as with sodium in ethanol. globalresearchonline.net While direct reduction of the unsubstituted pyrazole moiety in the title compound is challenging, catalytic hydrogenation under forcing conditions could potentially lead to the saturation of the pyrazole ring to form pyrazolidine (B1218672) derivatives.

The pyridine ring , being electron-deficient, is more susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of pyridine and its derivatives to the corresponding piperidines. For this compound, this transformation would be complicated by the potential for dehalogenation of the chloro-substituent. Dihydropyridines are known to act as organohydride reducing agents, highlighting the capability of the pyridine ring to exist in a reduced state. nih.gov The selective reduction of the pyridine ring in the presence of the pyrazole and chloro functionalities would require careful selection of catalysts and reaction conditions to avoid undesired side reactions.

| Ring System | General Reductive Behavior | Potential Products | Influencing Factors |

| Pyrazole | Resistant to reduction globalresearchonline.net | Pyrazoline, Pyrazolidine | N-substitution, Catalyst, Reaction Conditions |

| Pyridine | Susceptible to reduction | Piperidine, Dihydropyridine | Catalyst, Presence of other functional groups (e.g., chlorine) |

Oxidative Functionalization

The oxidative functionalization of this compound can target either the pyrazole or the pyridine ring, as well as the pyrazole nitrogen.

The pyrazole ring , being electron-rich, is more prone to electrophilic attack, which can be initiated by oxidation. The electrooxidative functionalization of pyrazole derivatives has been demonstrated to yield C-halogenated and C-thiocyanated products. mdpi.comnih.gov For instance, the C-4 position of the pyrazole ring is particularly susceptible to electrophilic substitution. globalresearchonline.net Oxidation of pyrazoline precursors is also a common method to synthesize pyrazoles. mdpi.com In the case of this compound, direct oxidation could potentially lead to the formation of hydroxylated or other functionalized pyrazole derivatives.

The pyridine ring is generally more resistant to oxidation than the pyrazole ring due to its electron-deficient nature. However, oxidation of the nitrogen atom to form the corresponding N-oxide is a well-established transformation for pyridines. wikipedia.org This N-oxide can then serve as an activated intermediate for further functionalization.

| Target Site | Type of Oxidative Functionalization | Potential Products | Reagents/Conditions |

| Pyrazole Ring (C-4) | Electrophilic Halogenation/Thiocyanation | 4-Halo/thiocyanato-pyrazolyl derivatives | Electrooxidation mdpi.comnih.gov |

| Pyrazole Ring | Hydroxylation | Hydroxylated pyrazole derivatives | Strong oxidizing agents |

| Pyridine Nitrogen | N-Oxidation | This compound N-oxide | Peroxy acids (e.g., m-CPBA) |

Organometallic Reactions and Functional Group Interconversions

The chloro-substituent on the pyridine ring and the N-H proton of the pyrazole ring are key handles for organometallic reactions and functional group interconversions.

Grignard Reactions

Grignard reagents are powerful nucleophiles that can participate in cross-coupling reactions or addition to electrophilic centers. The this compound molecule offers several potential sites for Grignard reactions.

The chloro-substituent on the pyridine ring can be displaced by Grignard reagents in the presence of a suitable catalyst, such as a nickel or palladium complex. This allows for the introduction of a wide range of alkyl or aryl groups at the 2-position of the pyridine ring. Additionally, Grignard reagents can add to pyridine N-oxides, leading to the formation of 2-substituted pyridines. organic-chemistry.org

The N-H of the pyrazole ring is acidic and will react with a Grignard reagent in an acid-base reaction to form a magnesium salt. This deprotonation can be used to protect the pyrazole nitrogen or to generate a nucleophilic pyrazolide anion for subsequent reactions.

| Reaction Type | Substrate Moiety | Product Type | Key Considerations |

| Cross-Coupling | 2-Chloropyridine | 2-Alkyl/Aryl-6-(1H-pyrazol-4-yl)pyridine | Catalyst selection, Reaction conditions |

| Addition | Pyridine N-oxide (if formed) | 2-Substituted pyridine derivatives | Prior N-oxidation required organic-chemistry.org |

| Acid-Base | Pyrazole N-H | Pyrazolide magnesium salt | Stoichiometry of Grignard reagent |

Condensation Reactions

Condensation reactions are a versatile tool for the construction of more complex molecular architectures from this compound.

The N-H of the pyrazole ring can participate in condensation reactions with various electrophiles. For example, condensation with aldehydes or ketones can lead to the formation of N-substituted pyrazole derivatives. The Knoevenagel condensation of pyrazolone (B3327878) derivatives is a well-established method for the synthesis of various heterocyclic systems. researchgate.net

The chloro-substituent can be displaced by nucleophiles in condensation-type reactions, although this typically requires harsh conditions or activation of the pyridine ring.

| Reactant Type | Site of Reaction | Resulting Structure | Example Reaction Type |

| Aldehydes/Ketones | Pyrazole N-H | N-Alkylidene/N-alkyl pyrazole derivatives | Schiff base formation followed by reduction |

| 1,3-Dicarbonyl compounds | Pyrazole N-H | Fused heterocyclic systems | Paal-Knorr type synthesis |

| Amines/Thiols | 2-Chloropyridine | 2-Amino/Thio-substituted pyridines | Nucleophilic aromatic substitution |

Coordination Chemistry and Metal Complexation of Pyridylpyrazole Ligands

Ligand Design and Binding Modes

The design of pyridylpyrazole ligands is centered around the strategic placement of nitrogen donor atoms, which dictates their coordination behavior with metal ions. The interplay between the pyridine (B92270) and pyrazole (B372694) rings, along with the potential for deprotonation, allows for a range of binding modes.

Pyrazole and Pyridine as N-Donor Ligands

Both the pyridine and pyrazole rings are N-heterocycles that can act as effective nitrogen donor ligands in the formation of coordination complexes. The pyridine ring, a six-membered aromatic heterocycle, possesses a lone pair of electrons on its nitrogen atom, making it a good σ-donor. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, also has available lone pairs for coordination.

The nature of the bonding between these N-donor ligands and a metal center can be influenced by several factors. The π-electron deficient nature of N-heterocycles like pyridine and pyrazole allows them to act as π-acceptors, which can lead to differences in the kinetic stability, coordination structures, and physicochemical properties of their metal complexes. researchgate.net The basicity and π-orbital energies of the pyrazole and pyridine rings can differ, which in turn affects the properties of the resulting metal complexes. researchgate.net For instance, in ligands like 2,6-bis(pyrazolyl)pyridine, the substitution of terminal pyridine rings (as seen in terpyridine) with pyrazole rings leads to these variations. researchgate.net

Bidentate and Multidentate Coordination Capabilities

A key feature of pyridylpyrazole ligands is their ability to act as bidentate or multidentate ligands, a property often referred to as chelation. youtube.com Bidentate ligands bind to a metal ion through two donor atoms, forming a more stable ring-like structure known as a chelate. youtube.comlibretexts.org In the case of 2-Chloro-6-(1H-pyrazol-4-yl)pyridine, the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring can coordinate to a single metal center, acting as a bidentate N,N-chelating ligand. This type of coordination results in the formation of a stable five-membered chelate ring. acs.org

The arrangement of the donor atoms is crucial for effective chelation. Polypyridyl ligands, a class that includes pyridylpyrazoles, can be preorganized for metal ion complexation. rsc.org The geometry of the ligand, including the distance and angle between the donor nitrogen atoms, will influence the size and stability of the chelate ring formed upon coordination. rsc.org Ligands that can form multiple chelate rings, known as polydentate ligands, generally form even more stable complexes due to the chelate effect. youtube.comlibretexts.org

Role of Deprotonation in Coordination

The pyrazole ring in this compound contains an N-H proton. The acidity of this proton allows for its removal, a process known as deprotonation, to form a pyrazolate anion. This deprotonation is often a crucial step in the coordination process, as the resulting anionic pyrazolate is a stronger donor and can form more stable complexes. acs.orgacs.org

Pyrazolide anions are considered highly versatile ligands in coordination chemistry, with a multitude of identified terminal and bridging coordination modes. rsc.org The deprotonated pyrazolate can act as a bridging ligand, connecting two or more metal centers and leading to the formation of polynuclear complexes or coordination polymers. rsc.orgnih.gov This versatility contributes significantly to the structural diversity observed in metal complexes of pyridylpyrazole ligands. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridylpyrazole ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical techniques to determine their stoichiometry, structure, and physicochemical properties.

Preparation of Transition Metal Complexes (e.g., Pd, Cu, Ni, Zn, Cd, Ru)

Pyridylpyrazole ligands have been successfully used to synthesize a wide range of transition metal complexes. For example, ruthenium (Ru) and osmium (Os) complexes of 3-trifluoromethyl-5-(2-pyridyl)pyrazole have been prepared, resulting in octahedral coordination geometries. acs.orgacs.org Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine have also been synthesized and studied. nih.gov

The synthesis of copper(I) complexes with a pyrazolylpyrimidine ligand has been reported, demonstrating the N,N-chelating coordination of the ligand. researchgate.net Furthermore, general methods for preparing transition metal complexes often involve the reaction of the ligand with metal salts of copper (Cu), iron (Fe), manganese (Mn), and zinc (Zn). jocpr.com The choice of metal, ligand, and reaction conditions can be tailored to produce complexes with desired properties. The synthesis of complexes with metals from various groups, including main group elements, transition metals, lanthanides, and actinides, has been demonstrated with related pyrazolone (B3327878) ligands, highlighting the broad utility of pyrazole-based ligands in coordination chemistry. nih.gov

Stoichiometry and Structural Diversity of Complexes

The metal complexes formed with pyridylpyrazole ligands exhibit a remarkable degree of stoichiometric and structural diversity. rsc.orgnih.govnih.gov The stoichiometry of the complex, which refers to the ratio of metal ions to ligands, can vary depending on the coordination preferences of the metal and the nature of the ligand. For instance, complexes with a 1:2 metal-to-ligand ratio, such as [Fe(L)₂]²⁺ where L is a bidentate pyridylpyrazole ligand, are common. nih.gov

The structural diversity is evident in the different coordination geometries and ligand arrangements observed. Octahedral geometries are frequently reported for transition metal complexes with pyridylpyrazole ligands. acs.orgacs.orgjocpr.com In these octahedral complexes, different isomers can exist depending on the relative orientation of the ligands. For example, in [Ru(CO)₂(pypz)₂] (where pypz is a pyridylpyrazolate ligand), the pyridyl nitrogen atoms are cis to each other, while the pyrazolate nitrogen atoms are in a trans arrangement. acs.orgacs.org In contrast, the analogous osmium complex shows a different configuration with the pyrazolate nitrogens in a cis orientation. acs.orgacs.org This demonstrates how even a subtle change in the metal center can influence the resulting structure.

The ability of the pyrazolate moiety to act as a bridging ligand further contributes to the structural diversity, enabling the formation of polynuclear complexes and coordination polymers. rsc.orgnih.gov This can lead to complex structures with interesting magnetic or photophysical properties. nih.gov

Spectroscopic Investigations of Metal Complexes

Spectroscopic methods are crucial for elucidating the coordination of ligands to metal centers and understanding the electronic properties of the resulting complexes.

Vibrational Spectroscopy (FTIR) for Ligand Coordination Confirmation

Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique to confirm the coordination of a ligand to a metal ion. The binding of the ligand to the metal center typically induces changes in the vibrational frequencies of the ligand's functional groups. mdpi.com

In the case of half-sandwich Ru(II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, the coordination of the bidentate ligand to the ruthenium center is confirmed by a shift of some vibrational stretching bands to longer wavelengths compared to the free ligand. mdpi.com This shift is indicative of a change in the electron distribution and bond strengths within the ligand upon complexation. The FTIR spectra of these complexes exhibit characteristic bands for the in-plane stretches of the C-C/N bonds of the p-cymene (B1678584) and the pyrazolyl-pyridazine ligands. mdpi.com The minimal influence of the halide co-ligand (Cl, Br, I) on these vibrational frequencies suggests that the electronic effects of the leaving group on the non-leaving ligands are not significant. mdpi.com

Table 1: Selected FTIR Spectral Data (cm⁻¹) for Ru(II) Complexes of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine mdpi.com

| Vibrational Mode | Complex Ru1 (X=Cl) | Complex Ru2 (X=Br) | Complex Ru3 (X=I) |

| ν(Carom-H) | 3083 | 3083 | 3083 |

| ν(C-Haliphatic) | 2875-2963 | 2875-2963 | 2875-2963 |

| ν(N=Cpdzn/pzn) | 1582 | 1582 | 1582 |

| ν(C=Ccym/pzn/,pdzn) | 1480, 1403 | 1480, 1403 | 1480, 1403 |

| ν(BF₄) | 1021 | 1021 | 1021 |

| ν(Ru-N, Ru-C, Ru-X) | 820–50, 780, 650 | 820–50, 780, 650 | 820–50, 780, 650 |

Data sourced from a study on 3-chloro-6-(1H-pyrazol-1-yl)pyridazine complexes. mdpi.com

Nuclear Magnetic Resonance (NMR) Studies of Complex Formation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of metal complexes in solution. Upon coordination, the chemical environment of the ligand's protons and carbons changes, leading to shifts in their NMR signals. rsc.org

For the Ru(II) complexes of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, ¹H and ¹³C NMR spectroscopy were used to confirm the identity and purity of the compounds. mdpi.com The ¹H NMR spectra of the complexes show a downfield shift of the pyrazolyl and pyridazine (B1198779) protons compared to the free ligand, which is a clear indication of coordination to the Ru(II) center. The integration of the signals corresponds to the number of protons in the structure, further confirming the complex formation. mdpi.com

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Ru(II) Complexes of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine in d₆-DMSO mdpi.com

| Proton | Free Ligand | Complex Ru1 (X=Cl) | Complex Ru2 (X=Br) |

| Hpzn | 8.80 (d) | 9.18 (d) | 9.18 (d) |

| Hpzn | 8.27 (d) | 9.02 (d) | 8.99 (d) |

| Hpdzn | 8.08 (d) | 8.80 (d) | 8.78 (d) |

| Hpdzn | 7.98 (d) | 8.58 (d) | 8.57 (d) |

| Hpzn | 6.70 (dd) | 7.17 (dd) | 7.17 (dd) |

Data sourced from a study on 3-chloro-6-(1H-pyrazol-1-yl)pyridazine complexes. mdpi.com

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides insights into the electronic structure of coordination compounds by probing the electronic transitions between molecular orbitals. researchgate.net These transitions can be of different types, including ligand-centered (π→π* and n→π*), metal-centered (d-d transitions), and charge-transfer (CT) transitions, such as metal-to-ligand (MLCT) and ligand-to-metal (LMCT). researchgate.net

The electronic spectra of the Ru(II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine display absorption bands characteristic of pseudo-octahedral complexes. mdpi.com Medium-intensity bands in the 250–260 nm region are assigned to π–π* electronic transitions. An intense band observed in the 280–320 nm region is attributed to inter-/intra-ligand π–π/n–π transitions within the pyrazolyl-pyridazine bidentate ligand. mdpi.com

Table 3: UV-Visible Absorption Maxima (λmax, nm) for Ru(II) Complexes of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine mdpi.com

| Complex | π–π* Transitions | π–π/n–π Transitions |

| Ru1 (X=Cl) | 255 | 315 |

| Ru2 (X=Br) | 256 | 316 |

| Ru3 (X=I) | 258 | 318 |

Data sourced from a study on 3-chloro-6-(1H-pyrazol-1-yl)pyridazine complexes. mdpi.com

Mass Spectrometry for Complex Identity

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is an essential technique for confirming the molecular weight and identity of metal complexes. researchgate.net It allows for the determination of the mass-to-charge ratio (m/z) of the intact complex ion, providing direct evidence of its formation. conicet.gov.ar

For the synthesized Ru(II) complexes of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, ESI-MS was used to identify the cationic complex species. mdpi.com The observed m/z values corresponded to the expected molecular ions, confirming the successful synthesis and formulation of the complexes. mdpi.com

Table 4: ESI-MS Data for Ru(II) Complexes of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine mdpi.com

| Complex | Expected Cation | Calculated m/z | Found m/z |

| Ru1 (X=Cl) | [C₁₇H₁₉ClN₄RuCl]⁺ | 451 | 451 |

| Ru2 (X=Br) | [C₁₇H₁₉ClN₄RuBr]⁺ | 497 | 497 |

| Ru3 (X=I) | [C₁₇H₁₉ClN₄RuI]⁺ | 545 | Not provided |

Data sourced from a study on 3-chloro-6-(1H-pyrazol-1-yl)pyridazine complexes. The m/z for Ru3 was not explicitly stated in the reference. mdpi.com

Structural Analysis of Metal Complexes

Crystal Engineering and Supramolecular Interactions in Complexes

Crystal engineering of metal complexes involves the design and synthesis of crystalline solids with desired structures and properties, often relying on non-covalent interactions. conicet.gov.ar In pyridylpyrazole-based complexes, supramolecular assemblies are frequently governed by hydrogen bonding and π-π stacking interactions. nih.gov The presence of an N-H group on the pyrazole ring provides a hydrogen bond donor site, which can interact with anions or solvent molecules, influencing the crystal packing. nih.gov

Table 5: Selected Bond Lengths (Å) and Angles (°) for Ru(II) Complexes of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine mdpi.com

| Parameter | Complex Ru1 (X=Cl) | Complex Ru2 (X=Br) | Complex Ru3 (X=I) |

| Bond Lengths (Å) | |||

| Ru-N(pzn) | 2.091(3) | 2.094(4) | 2.102(3) |

| Ru-N(pdzn) | 2.079(3) | 2.083(4) | 2.086(3) |

| Ru-X | 2.421(1) | 2.559(1) | 2.731(1) |

| **Bond Angles (°) ** | |||

| N(pzn)-Ru-N(pdzn) | 77.6(1) | 77.5(2) | 77.3(1) |

| N(pzn)-Ru-X | 85.9(1) | 85.4(1) | 84.6(1) |

| N(pdzn)-Ru-X | 86.1(1) | 86.3(1) | 86.4(1) |

Data sourced from a study on 3-chloro-6-(1H-pyrazol-1-yl)pyridazine complexes. mdpi.com

Geometry of Coordination Spheres

Metal complexes formed with related ligands, such as 2,6-bis(pyrazol-1-yl)pyridine (bpp) or 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, commonly feature six-coordinate metal centers, resulting in octahedral or pseudo-octahedral geometries. nih.govmdpi.com For instance, in half-sandwich Ru(II) complexes of the type [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]⁺, the metal ion adopts a pseudo-octahedral geometry. mdpi.com The facial π-coordination of the arene ligand occupies three sites, while the bidentate pyridylpyrazole ligand and a halide ligand occupy the remaining positions. mdpi.com

In complexes of the type [Fe(bpp)₂]²⁺, the iron(II) center is coordinated by two tridentate bpp ligands, creating a six-coordinate N₆ environment. nih.gov These complexes are known for significant structural distortions from ideal D₂d symmetry, characterized by a decrease in the trans-N(pyridyl)–Fe–N(pyridyl) angle from the ideal 180° and a canting of the two ligands relative to each other. nih.gov This distortion is a key factor influencing the electronic properties of the complex, particularly in spin crossover materials. nih.gov The coordination of two bidentate pyridylpyrazole ligands to a metal center typically results in a distorted tetrahedral or square planar geometry for four-coordinate complexes, or more commonly, a distorted octahedral geometry for six-coordinate complexes where other ligands, such as solvents or anions, complete the coordination sphere. acs.orgnih.gov

Table 1: Representative Coordination Geometries and Bond Parameters in Pyridylpyrazole-type Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|---|

| [FeL₂][BF₄]₂ (L = 4-(3,4-dimethoxyphenylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine) | Fe(II) | Distorted Six-Coordinate | Fe-N(pyridyl): Varies | trans-N(pyridyl)-Fe-N(pyridyl): < 180 |

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]⁺ | Ru(II) | Pseudo-Octahedral | Ru-N(pyrazole): ~2.08 | N(pyrazole)-Ru-N(pyridazine): ~76.5 |

| Cu(L¹)₂(H₂O)₂ (L¹ = 8-[3-(2-pyridyl)pyrazolmethyl]quinoline) | Cu(II) | Distorted Octahedral | Cu-N(pyridyl): ~2.01-2.03 | N(pyridyl)-Cu-N(pyrazole): ~79-80 |

Note: Data is for structurally similar ligands and is intended to be representative.

Catalytic and Material Science Applications of Pyridylpyrazole Metal Complexes

Metal complexes derived from pyridylpyrazole ligands are of significant interest for their applications in both catalysis and materials science. The functionalization of the pyridine and pyrazole rings allows for the fine-tuning of the electronic and steric properties of the resulting complexes, making them versatile platforms for a range of applications.

Catalytic Activity in Organic Transformations

Protic pyrazole complexes, where the N-H proton of the pyrazole ring is present, have demonstrated significant utility in homogeneous catalysis. dntb.gov.ua These complexes can engage in metal-ligand cooperation, where the pyrazole N-H group plays an active role in the catalytic cycle, often facilitating substrate activation or proton transfer steps. nih.gov

Ruthenium complexes featuring protic pyrazole ligands have been shown to be effective catalysts for transfer hydrogenation reactions, for instance, the reduction of ketones like acetophenone. nih.gov Theoretical and experimental studies suggest that these transformations can proceed via an "outer sphere" mechanism, where hydrogen is transferred from a metal-hydride intermediate to the substrate without direct coordination of the substrate to the metal center. nih.gov The protic nature of the pyrazole ligand is often crucial for the heterolytic cleavage of dihydrogen or for assisting in the proton transfer steps required to complete the catalytic cycle. dntb.gov.uanih.gov While specific catalytic studies involving this compound are scarce, its structural similarity to other catalytically active protic pyrazoles suggests potential applications in similar organic transformations.

Luminescent Properties and Spin Crossover Phenomena

The unique electronic structures of pyridylpyrazole metal complexes make them promising candidates for advanced materials with interesting photophysical and magnetic properties.

Luminescent Properties: Complexes of d⁶ transition metals like Os(II) and Ru(II) with pyridyl pyrazolate ligands can exhibit strong room-temperature phosphorescence. ntu.edu.tw For example, an osmium complex, [Os(CO)₂(pypz)₂] (where (pypz)H = 3-trifluoromethyl-5-(2-pyridyl)pyrazole), displays strong, structured emission in the blue-to-green region of the spectrum, which is a notable characteristic for potential use in organic light-emitting diodes (OLEDs). ntu.edu.tw The luminescence in these complexes often arises from triplet metal-to-ligand charge transfer (³MLCT) excited states. The heavy-atom effect of osmium enhances spin-orbit coupling, facilitating the phosphorescence process. ntu.edu.tw In contrast, the analogous ruthenium complex may be non-luminescent at room temperature, highlighting the critical role the metal center plays in the photophysical outcome. ntu.edu.tw

Table 2: Representative Luminescent Properties of a Pyridyl Pyrazolate Metal Complex

| Complex | Emission Maxima (nm) | Emission Origin |

|---|

| [Os(CO)₂(pypz)₂] | 430, 457, 480 | Phosphorescence (³MLCT) |

Note: Data is for a structurally similar ligand and is intended to be representative.

Spin Crossover (SCO) Phenomena: Spin crossover is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. rsc.org Iron(II) complexes with a six-coordinate N₆ environment, such as those formed with two tridentate 2,6-bis(pyrazolyl)pyridine (bpp) ligands, are classic examples of SCO compounds. nih.govrsc.org

The transition from the diamagnetic LS state to the paramagnetic HS state is accompanied by significant changes in physical properties, including color, magnetic susceptibility, and molecular structure. rsc.org The SCO behavior is highly sensitive to the ligand's structure and the crystalline environment. nih.govrsc.org For [Fe(bpp)₂]²⁺ type complexes, the structural distortion of the coordination sphere is a critical parameter. nih.gov The presence of co-crystallized solvent molecules or the nature of the counter-anion can also dramatically influence the transition temperature (T₁/₂) and whether the spin transition is gradual or abrupt. rsc.org For example, a heterotrinuclear [Pt₂Fe] complex containing a bpp-type ligand was found to exist in two different crystalline forms; one remained in the high-spin state, while the other displayed a reversible SCO with a transition temperature of 268 K. rsc.org This highlights the profound impact of molecular packing and non-covalent interactions on the magnetic properties of these materials. rsc.org

Advanced Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of 2-Chloro-6-(1H-pyrazol-4-yl)pyridine, offering unparalleled insight into its molecular framework.

Chemical Shift Analysis and Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the protons on both the pyridine (B92270) and pyrazole (B372694) rings. The protons on the pyridine ring will show characteristic coupling patterns and chemical shifts influenced by the electron-withdrawing chloro substituent and the pyrazolyl group. The pyrazole protons, including the N-H proton, will also resonate at specific frequencies, providing key diagnostic information mdpi.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing chemical shifts for all carbon atoms in the molecule. The carbon attached to the chlorine atom (C2) and the carbon linked to the pyrazole ring (C6) are expected to be significantly influenced by these substituents. The chemical shifts of the pyrazole carbons will further confirm the substitution pattern mdpi.com.

¹⁵N NMR Spectroscopy: While experimental ¹⁵N NMR data for this compound is scarce, the chemical shifts of the nitrogen atoms in the pyridine and pyrazole rings are highly sensitive to the electronic environment. The pyridine nitrogen is expected to have a chemical shift characteristic of substituted pyridines, while the two nitrogen atoms of the pyrazole ring will have distinct signals, which can be used to probe tautomeric equilibria and hydrogen bonding interactions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H3/H5 | 7.2 - 7.8 | 120 - 125 |

| Pyridine H4 | 7.6 - 8.2 | 138 - 142 |

| Pyrazole H3'/H5' | 7.5 - 8.0 | 130 - 140 |

| Pyrazole NH | 10.0 - 13.0 | - |

| Pyridine C2 | - | 150 - 155 |

| Pyridine C3/C5 | 120 - 125 | 120 - 125 |

| Pyridine C4 | 138 - 142 | 138 - 142 |

| Pyridine C6 | - | 155 - 160 |

| Pyrazole C3'/C5' | 130 - 140 | 130 - 140 |

| Pyrazole C4' | 105 - 115 | 105 - 115 |

Note: The predicted chemical shifts are based on general values for substituted pyridines and pyrazoles and data from related compounds. Actual experimental values may vary.

Dynamic NMR for Conformational Studies

Dynamic NMR spectroscopy would be a powerful tool to investigate conformational dynamics in this compound, such as restricted rotation around the C-C bond connecting the pyridine and pyrazole rings. By monitoring changes in the NMR spectra at different temperatures, it would be possible to determine the energy barriers for these conformational interchanges. However, specific dynamic NMR studies for this compound were not identified in the reviewed literature.

Infrared and Raman Spectroscopy

Functional Group Vibrational Analysis

The IR and Raman spectra of this compound are expected to display characteristic bands for the C-H, C=C, C=N, and C-Cl stretching and bending vibrations of the pyridine and pyrazole rings. The N-H stretching vibration of the pyrazole ring is a particularly important diagnostic band.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Pyrazole) | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Pyridine/Pyrazole) | Stretching | 1550 - 1650 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Note: These are general ranges and the exact positions of the bands can be influenced by the specific molecular environment and intermolecular interactions.

Hydrogen Bonding Network Characterization

The presence of the N-H group in the pyrazole ring allows for the formation of intermolecular hydrogen bonds. These interactions can be studied using IR spectroscopy by observing the position and shape of the N-H stretching band. In the solid state, a broad N-H band at lower wavenumbers would be indicative of strong hydrogen bonding. In solution, the position of this band can shift depending on the solvent's hydrogen bonding capability.

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic pyridine and pyrazole rings. The presence of the chloro substituent and the pyrazolyl group will influence the position and intensity of these absorption maxima. Analysis of the UV-Vis spectra of related compounds suggests that the main absorption bands would likely fall in the range of 250-320 nm mdpi.com.

Solvatochromic Effects

Solvatochromism, the change in the color of a solution of a compound with a change in solvent polarity, offers valuable information about the difference in polarity between the ground and excited states of a molecule. For pyrazole and imidazole (B134444) derivatives, which are structurally related to the components of this compound, solvatochromic effects have been observed. nih.govrsc.org

In general, compounds that exhibit a significant change in dipole moment upon electronic excitation will display pronounced solvatochromism. For instance, some imidazole derivatives show a bathochromic (red) shift in their absorption spectra in more polar solvents, indicating that the excited state is more polar than the ground state. nih.gov Conversely, studies on other pyrazoline derivatives have shown that the degree of solvatochromism can be influenced by the nature and position of substituents on the heterocyclic rings. bohrium.com Therefore, it is anticipated that this compound would exhibit some degree of solvatochromism, the extent of which would depend on the interplay of the electronic effects of the chloro substituent and the linkage between the two heterocyclic rings.

Mass Spectrometry (LC-MS, ESI-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful techniques for the analysis of polar, non-volatile compounds like this compound.

Molecular Weight Determination and Purity Assessment

The primary application of mass spectrometry in this context is the confirmation of the molecular weight of this compound. The theoretical monoisotopic mass of this compound (C₈H₆ClN₃) is 179.02502 Da. uni.lu In a typical ESI-MS experiment, the compound is expected to be observed as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 180.03230. uni.lu The presence of this peak with high intensity confirms the molecular identity of the synthesized compound.

Furthermore, LC-MS can be employed to assess the purity of the compound. The liquid chromatography component separates the target compound from any impurities or by-products, and the mass spectrometer provides mass information for each separated component. A single, sharp chromatographic peak corresponding to the mass of this compound would indicate a high degree of purity.

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.03230 |

| [M+Na]⁺ | 202.01424 |

| [M-H]⁻ | 178.01774 |

| [M+NH₄]⁺ | 197.05884 |

| [M+K]⁺ | 217.98818 |

Table 1: Predicted m/z values for various adducts of this compound based on its molecular formula. Data sourced from PubChem. uni.lu

Fragmentation Pattern Analysis

The fragmentation pattern observed in a mass spectrum provides valuable structural information. While detailed experimental fragmentation data for this compound is not available in the provided search results, general principles of fragmentation for aromatic and heterocyclic compounds can be applied.

The fragmentation of the molecular ion is likely to proceed through the cleavage of the bond between the pyridine and pyrazole rings, as well as the loss of small, stable molecules. The presence of the chlorine atom will also result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

A plausible fragmentation pathway could involve the initial loss of a hydrogen cyanide (HCN) molecule from the pyrazole ring, a common fragmentation for nitrogen-containing heterocycles. researchgate.net Another likely fragmentation would be the cleavage of the C-C bond connecting the two rings, leading to fragments corresponding to the chloropyridinyl cation or the pyrazolyl cation. The stability of these resulting fragments will dictate the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to verify its elemental composition and purity.

For this compound (C₈H₆ClN₃), the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 53.49 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.37 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 19.74 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 23.41 |

| Total | 179.61 | 100.00 |

Table 2: Theoretical elemental composition of this compound.

In practice, a sample of the synthesized compound would be subjected to combustion analysis, and the resulting amounts of CO₂, H₂O, and N₂ would be measured to determine the percentages of C, H, and N. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. For instance, in the characterization of related ruthenium(II) complexes containing a chloropyrazolylpyridazine ligand, elemental analysis was successfully used to confirm the proposed structures. mdpi.com

Crystallographic Studies and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystal. This method has been instrumental in elucidating the structural details of various compounds containing the 2-chloro-6-(1H-pyrazol-4-yl)pyridine scaffold.

In another example, the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine reveals that the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine (B92270) ring. nih.gov The solid-state structure of 4-chloro-1H-pyrazole, a related fragment, shows a hydrogen-bonded trimeric assembly. nih.gov

The conformation of the molecule in the crystal lattice is also a key finding from these studies. For example, in the crystal structure of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, a related heterocyclic compound, the molecule adopts an s-cis conformation. uni-regensburg.de

The crystallographic data obtained from single-crystal X-ray diffraction analysis includes the lattice parameters (a, b, c, α, β, γ), the space group, and the number of molecules in the unit cell (Z). This information is crucial for defining the crystal system and the symmetry of the crystal lattice.

For a series of half-sandwich Ru(II) complexes with a 3-chloro-6-(1H-pyrazol-1-yl)pyridazine ligand, the compounds were found to crystallize in the monoclinic crystal system. mdpi.comresearchgate.net Specifically, the complexes with chloride and bromide as auxiliary ligands (Ru1 and Ru2) crystallize in the P2₁/c space group, while the iodide complex (Ru3) crystallizes in the P2₁/n space group. mdpi.comresearchgate.net

In a different study, the complex trans-[2,6-bis(3-phenylpyrazol-1-yl-κN²)pyridine-κN]chloro-bis(trimethylphosphine)ruthenium(II) perchlorate (B79767) was reported to crystallize in the non-centrosymmetric trigonal space group P3₁21. rsc.org Another related compound, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, crystallizes in the monoclinic space group P2₁/c. nih.gov The low-temperature crystal structure of 4-chloro-1H-pyrazole was determined to have orthorhombic symmetry with the space group Pnma. nih.gov

A summary of the crystallographic data for some related compounds is presented in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]BF₄ | Monoclinic | P2₁/c | |||||

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Br)]BF₄ | Monoclinic | P2₁/c | |||||

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(I)]BF₄ | Monoclinic | P2₁/n | |||||

| trans-[Ru(L)(Cl)(PMe₃)₂]ClO₄ (L = 2,6-bis(3-phenylpyrazol-1-yl)pyridine) | Trigonal | P3₁21 | 14.158(2) | 14.158(2) | 14.493(3) | 120 | 3 |

| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | Monoclinic | P2₁/c | 7.481(3) | 9.076(4) | 19.021(8) | 95.471(5) | 4 |

| 4-chloro-1H-pyrazole | Orthorhombic | Pnma |

Intermolecular Interactions and Supramolecular Assembly

The packing of molecules in a crystal is directed by a variety of intermolecular interactions, which collectively determine the supramolecular architecture. These interactions, although weaker than covalent bonds, are fundamental to the stability and properties of the crystalline solid.

Hydrogen bonds are among the most important and directional intermolecular interactions. In the crystal structures of compounds related to this compound, various types of hydrogen bonds have been observed.

In the solid state, pyrazoles are known to form hydrogen-bonded aggregates. nih.gov For instance, 4-chloro-1H-pyrazole displays intermolecular N-H···N hydrogen bonding, resulting in a trimeric molecular assembly. nih.gov Similarly, in the crystal structure of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, infinite chains are formed through N-H···O hydrogen bonds, which are further stabilized by N-H···Cl and C-H···O interactions. uni-regensburg.de

In more complex structures, such as pyrazolo[3,4-b]pyridine derivatives, a combination of C-H···N and C-H···O hydrogen bonds can lead to the formation of chains of rings or complex sheet structures. nih.gov The crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine features weak C-H···N hydrogen bonds that link the molecules into layers. nih.gov

π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions play a significant role in the packing of many aromatic compounds. In the crystal structure of 6-chloropyridine-2-carbonitrile, an isomer of a related compound, offset face-to-face π-stacking is observed between molecules with alternating orientations. nih.gov The rigidity of the π-π stacking of pyrene (B120774) moieties in an iron(II) complex of a 2,6-bis(pyrazol-1-yl)pyridine ligand was found to prevent the contraction of the coordination core. nih.gov

C-H…π interactions are a type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. These interactions are also observed in the crystal packing of related structures. For example, in a nickel(II) complex containing a pyrazolyl-pyridine ligand, weak C-H(pz)⋯π(ph) intermolecular contacts between the pyrazole (B372694) and phenyl groups link neighboring complexes into one-dimensional supramolecular chains. nih.gov In some pyrazolo[3,4-b]pyridine derivatives, C-H···π(arene) hydrogen bonds, in conjunction with other hydrogen bonds, contribute to the formation of chains of rings and complex sheets. nih.gov

Conformational Analysis in the Solid State

Detailed information regarding the dihedral angles between the pyridine and pyrazole rings, as well as other conformational parameters of this compound in the solid state, is not available in the reviewed scientific literature. Such an analysis would require single-crystal X-ray diffraction data, which does not appear to have been published for this compound.

Energy Framework Analysis for Intermolecular Interaction Quantification

An energy framework analysis, which computationally visualizes and quantifies the different types of intermolecular interactions (electrostatic, dispersion, etc.) within a crystal lattice, has not been reported for this compound. This type of study is contingent on having a known crystal structure.

Comparison with Theoretical Crystal Structures

A comparison between an experimentally determined crystal structure and a theoretically predicted one for this compound cannot be conducted. While computational methods for crystal structure prediction exist, their validation for this specific compound would necessitate experimental data for comparison.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the atomic and electronic levels.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method that calculates the electronic structure of many-body systems. It is known for its balance of accuracy and computational cost, making it a standard tool for studying organic molecules. scispace.com

Geometry Optimization and Molecular Conformation

A geometry optimization calculation seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For related pyrazolo[3,4-b]pyridine and rhenium(I) pyridylpyrazol complexes, DFT calculations have successfully predicted bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. nih.govscispace.com A similar study on 2-Chloro-6-(1H-pyrazol-4-yl)pyridine would be expected to reveal the preferred rotational orientation (conformation) of the pyrazole (B372694) ring relative to the pyridine (B92270) ring.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

The electronic structure dictates a molecule's reactivity and optical properties. Key components of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. tandfonline.comresearchgate.net

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, in related nitrogen-containing heterocycles, the pyridinic nitrogen typically shows a negative electrostatic potential, indicating its ability to interact with positive centers. acs.org For this compound, an MEP analysis would identify the reactive sites, with the nitrogen atoms and the chlorine atom being regions of particular interest.

Charge Transfer Properties

Intramolecular charge transfer (ICT) is a critical process in many functional molecules, influencing their optical and electronic properties. DFT calculations can model how electron density shifts between different parts of a molecule upon electronic excitation. In related systems, such as rhenium(I) pyridylpyrazol complexes, DFT has been used to show that the LUMO is often located on the diimine ligand (the pyridine-pyrazole moiety), indicating its role as an electron acceptor. scispace.com A similar analysis for the title compound would clarify the electron-donating or -accepting nature of the pyrazolyl and chloro-substituted pyridine rings.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By comparing calculated frequencies with experimental spectra, chemists can confirm the structure of a synthesized compound and assign specific vibrational modes to the observed spectral bands. Such calculations have been performed for various pyridine and pyrazole derivatives, aiding in their structural characterization. tandfonline.commdpi.com

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. While often less accurate than DFT for many applications, it remains a valuable tool, particularly as a starting point for more complex calculations. Comparative studies on other molecules have used both DFT and HF methods to analyze electronic structures and properties. researchgate.net

Basis Set Selection and Computational Parameters

Detailed computational studies specifically focused on this compound, outlining the selection of basis sets and computational parameters, are not extensively available in the reviewed scientific literature. However, the computational analysis of structurally related molecules, such as other pyrazole and pyridine derivatives, provides a strong indication of the methodologies that would be employed for such an investigation.

For molecules containing similar heterocyclic cores, Density Functional Theory (DFT) is a commonly chosen computational method due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations. In terms of basis sets, the Pople-style basis set, particularly 6-31G(d,p), is frequently used for geometry optimization and frequency calculations of similar organic molecules. nih.gov This basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the electronic structure and geometry of molecules with heteroatoms and lone pairs. For higher accuracy in energy calculations, larger basis sets like 6-311++G(d,p) might be employed.

A typical computational investigation would begin with a geometry optimization of the this compound molecule to find its lowest energy conformation. This would be followed by frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Spectroscopic Property Predictions and Validation

The prediction of spectroscopic properties through computational methods is a powerful tool for structural elucidation and for complementing experimental data.

Computational NMR Spectral Predictions

While specific computational NMR spectral predictions for this compound are not published, the general approach involves using the Gauge-Including Atomic Orbital (GIAO) method. This method is typically applied to the B3LYP optimized geometry of the molecule. The calculated magnetic shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The resulting predicted ¹H and ¹³C NMR spectra can then be compared with experimental data to aid in the assignment of signals. For related pyrazole-containing compounds, this methodology has been successfully applied. nih.gov

Computational IR and UV-Vis Spectral Predictions

Theoretical vibrational (IR) spectra are obtained from the frequency calculations performed after geometry optimization. The calculated vibrational frequencies and their corresponding intensities provide a predicted IR spectrum. These frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

For the prediction of electronic (UV-Vis) spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common method used for molecules of this size. The calculations, performed on the optimized ground-state geometry, yield the vertical excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of the absorption bands in the UV-Vis spectrum. Studies on similar 6-chloro,2-pyridyl hydrazones have utilized computational methods to support the assignment of electronic transitions observed in their UV-Vis spectra. nih.gov

Validation Against Experimental Data

The validation of computational predictions against experimental data is a critical step in any theoretical investigation. For this compound, this would involve comparing the computationally predicted NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima with experimentally recorded spectra. A good correlation between the predicted and experimental data would lend confidence to the chosen computational model and the structural and electronic insights derived from it. For instance, in studies of related compounds, the calculated vibrational frequencies from dimeric structures have shown good agreement with experimental FT-IR data, highlighting the importance of considering intermolecular interactions. nih.gov However, a direct computational-experimental validation for this compound has not been reported in the literature reviewed.

Reactivity and Selectivity Predictions

Computational chemistry offers valuable tools for understanding and predicting the reactivity and selectivity of chemical reactions.

Rationalization of Regioselectivity in Chemical Reactions

For a molecule like this compound, which has multiple potential reaction sites, computational methods can be used to rationalize the regioselectivity of its reactions. This is often achieved by analyzing the distribution of electron density and other reactivity descriptors derived from the calculated wavefunction.

Methods for this analysis include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can help predict the most likely sites for electrophilic or nucleophilic attack.

Fukui Functions and Dual Descriptors: These concepts from conceptual DFT quantify the change in electron density at a particular point when an electron is added or removed. They can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attack.

Calculation of Reaction Intermediates and Transition States: By modeling the potential energy surface of a reaction, the relative energies of different intermediates and transition states can be calculated. The reaction pathway with the lowest activation energy barrier is the most likely to occur, thus explaining the observed regioselectivity.

While these methods are standard, their specific application to rationalize the regioselectivity of reactions involving this compound has not been detailed in the available literature.

Electrophilicity Indices and Reactivity Towards Nucleophiles

Detailed studies on the electrophilicity indices of standalone this compound are limited. However, research on related pyrazolyl-pyridine systems and their metal complexes offers insights into their reactivity.

In a broader context, the pyrazole ring is known to have a moderate π-excessive character, which generally disfavors nucleophilic attack. However, the presence of electron-withdrawing groups, such as the 2-pyridyl group at the N1 position of the pyrazole, can enhance reactivity towards nucleophiles. This suggests that the chloropyridine moiety in this compound would significantly influence its electrophilic nature.

Computational studies on half-sandwich Ru(II) complexes incorporating a related ligand, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, have utilized Density Functional Theory (DFT) to probe the electronic properties and reactivity. mdpi.com These studies revealed that the electrophilicity indices of the complexes are influenced by the nature of other ligands attached to the metal center. mdpi.com This indicates that the reactivity of the pyrazolyl-pyridine scaffold is tunable and sensitive to its chemical environment.

Further research into pyrazolo[3,4-b]pyridine derivatives has shown that these systems can readily undergo reactions with nucleophiles, forming a basis for the synthesis of diverse heterocyclic compounds. While not a direct analysis of this compound, these findings underscore the potential of the pyrazolyl-pyridine core to act as an electrophile under appropriate conditions.

Intermolecular Interaction Modeling

The modeling of intermolecular interactions is crucial for understanding the solid-state behavior and biological activity of a compound. While specific studies on this compound are scarce, research on analogous structures provides valuable information.

Computational studies on closely related pyrazolo[3,4-b]pyridine derivatives have highlighted the importance of various intermolecular interactions in their crystal packing. These studies, combining experimental X-ray diffraction with theoretical calculations, have identified C-H···N, C-H···O, and C-H···π(arene) hydrogen bonds, as well as π-π stacking interactions, as key contributors to the supramolecular architecture. nih.gov

For instance, in a series of 6-chloro-3-methyl-1,4-diphenylpyrazolo[3,4-b]pyridine-5-carbaldehyde and its analogs, a combination of these weak interactions leads to the formation of complex chains and sheet structures in the solid state. nih.gov The presence of both a pyridine and a pyrazole ring in this compound suggests a high potential for similar hydrogen bonding and π-stacking interactions, which would play a significant role in its crystal engineering and molecular recognition processes.

A computational study on a bispyrazole organic molecular cage demonstrated the importance of C–H···π and halogen bonding (C–Cl···π) interactions in stabilizing guest molecules within its hydrophobic cavity. nih.gov This highlights the potential for the chloro-substituted pyridine ring and the pyrazole ring of this compound to engage in a variety of non-covalent interactions.

Energy decomposition analysis (EDA) is a computational method used to dissect the interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms. While a specific EDA for this compound is not available, the principles of EDA have been applied to understand interactions in similar heterocyclic systems.

Advanced Computational Techniques (e.g., Molecular Dynamics, QM/MM)

Advanced computational methods like molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) are powerful tools for studying the dynamic behavior and reactivity of molecules in complex environments.

While specific MD or QM/MM simulations for this compound are not reported, these techniques have been applied to related systems. For example, MD simulations have been used to study the interactions of pyridine-based protein kinase C agonists with cell membranes, providing insights into their biological activity. nih.gov Such simulations could be employed to understand how this compound and its derivatives interact with biological macromolecules.

QM/MM methods are particularly useful for studying reactions in large systems, such as enzymes. arxiv.orgnih.govnih.govrsc.org These methods treat a small, reactive part of the system with high-level quantum mechanics, while the larger environment is described by a more computationally efficient molecular mechanics force field. arxiv.orgnih.govnih.govrsc.org Although not yet applied to this compound, QM/MM could be a valuable tool for investigating its potential as a pharmacophore by modeling its interactions and reactions within a biological target.

Academic and Industrial Research Applications of Pyridylpyrazole Scaffolds

Role as Versatile Building Blocks in Organic Synthesis

The functionalized pyridine (B92270) ring system is a cornerstone in organic and medicinal chemistry, present in numerous natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Compounds like 2-Chloro-6-(1H-pyrazol-4-yl)pyridine, which combine a reactive pyridine core with a pyrazole (B372694) moiety, serve as highly valuable and versatile building blocks. The presence of a chloro-substituent provides a reactive handle for a variety of cross-coupling reactions, while the nitrogen atoms of the two heterocyclic rings offer sites for coordination, alkylation, and other functionalizations. Its availability from commercial suppliers further cements its status as a practical starting material for chemical synthesis.

Construction of Complex Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for the construction of more elaborate heterocyclic frameworks. The chlorine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the linkage of the pyridylpyrazole core to other aromatic or aliphatic groups.

A notable application is in the synthesis of a series of pyrazol-4-yl-pyridine derivatives developed as potential imaging agents for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov In this research, a synthetic strategy involved the palladium-catalyzed Suzuki coupling between a halogenated pyridine and a pyrazole boronic acid ester to create the core structure. nih.gov Subsequent modifications, including additional coupling reactions, allowed for the construction of a library of complex molecules. nih.gov This demonstrates how the reactive chlorine site on a precursor like this compound can be leveraged to build diverse and medicinally relevant compounds. Modern synthetic strategies increasingly rely on such building blocks for the high-throughput generation of compound libraries, which accelerates the discovery of new drug candidates. researchgate.netnih.gov

Table 1: Representative Suzuki Coupling Reaction

| Reactant A | Reactant B | Catalyst | Product Type | Research Application |

|---|---|---|---|---|

| Halogenated Pyridine (e.g., 2-chloro or 2-bromo-pyridine derivative) | Pyrazole Boronic Acid Ester | Palladium Catalyst | Pyrazol-4-yl-pyridine | Synthesis of M4 Receptor Modulators nih.gov |

Precursors for Advanced Organic Materials

The pyridylpyrazole scaffold is not only useful for discrete molecules but also serves as a foundational unit for advanced organic materials. The nitrogen atoms in both the pyridine and pyrazole rings are excellent coordinating sites for metal ions, making compounds like this compound attractive precursors for metal-organic frameworks (MOFs) and coordination polymers. acs.orgrsc.org These materials have applications in gas storage, separation, and catalysis.

Furthermore, the inherent electronic properties and structural rigidity of nitrogen-containing heterocycles are leveraged in the field of optoelectronics. For instance, related heterocyclic compounds have been used to passivate defects in perovskite solar cells, enhancing their efficiency and stability. acs.org A significant application of advanced organic materials derived from this scaffold is in medical imaging. The development of a radiofluorinated pyrazol-4-yl-pyridine derivative as a positron emission tomography (PET) radioligand for the M4 receptor highlights this potential. nih.govmonash.edu The synthesis of this PET ligand, [¹⁸F]12, represents the creation of a sophisticated organic material designed for the non-invasive visualization of biological processes in the brain. nih.gov

Contribution to Ligand Design in Catalysis

Pyrazolyl-containing ligands have become increasingly important in the field of catalysis. researchgate.net Their metal complexes have shown promise in a variety of carbon-carbon bond-forming reactions. The combination of a pyrazole ring and a pyridine ring into a single scaffold creates a powerful bidentate (two-toothed) chelating ligand. The two nitrogen donor atoms can bind to a single metal center, forming a stable metallocycle that influences the metal's electronic properties and reactivity.

Development of Novel Catalytic Systems

The structure of this compound is a blueprint for a new generation of ligands. The protic nature of the N-H group on the pyrazole ring can play a crucial role in catalysis, participating in proton transfer steps or forming hydrogen bonds to stabilize transition states. nih.gov By modifying the substituents on either the pyridine or pyrazole ring, researchers can fine-tune the steric and electronic properties of the resulting metal complex. This modularity allows for the rational design and development of novel catalytic systems tailored for specific chemical transformations. For example, related 2-(1H-pyrazol-3-yl)pyridine iridium(III) complexes have been shown to catalyze the dehydrogenation of formic acid, a reaction relevant to hydrogen storage technologies. nih.gov

Ligands for Transition Metal Catalysis

The pyridylpyrazole scaffold readily forms stable complexes with a wide range of transition metals, including ruthenium, iridium, palladium, and copper. acs.orgresearchgate.netnih.gov These complexes are at the heart of many catalytic processes. The chelation of the pyridylpyrazole ligand to the metal center enhances stability and can impart unique catalytic activity.

Research has demonstrated that palladium complexes of pyrazolyl-pyridine ligands can catalyze reactions like the polymerization of phenylacetylene. researchgate.net Ruthenium complexes bearing related pincer-type bis(pyrazolyl)pyridine ligands exhibit reactivities stemming from their protic pyrazole units. nih.gov While direct catalytic applications of this compound itself as a ligand are an emerging area, its role as a precursor is clear. The chloro group can be substituted in a cross-coupling reaction to introduce other functional groups, or the entire molecule can be used to synthesize more complex ligands that are then coordinated to transition metals for use in Suzuki, Heck, and olefin polymerization reactions. researchgate.net

Structure-Activity Relationship (SAR) Studies of Pyridylpyrazole Derivatives

One of the most significant applications of the this compound scaffold is in medicinal chemistry, particularly in structure-activity relationship (SAR) studies. SAR studies are crucial for optimizing a lead compound into a viable drug candidate by systematically modifying its chemical structure and evaluating the effect on its biological activity.

A comprehensive SAR study was conducted on a series of pyrazol-4-yl-pyridine derivatives as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a target for treating schizophrenia. nih.gov These compounds were found to enhance the receptor's response to its natural ligand, acetylcholine. The study revealed that all the tested pyrazol-4-yl-pyridine compounds acted as ago-PAMs, meaning they could directly activate the M4 receptor from the allosteric site in addition to potentiating the effect of the primary ligand. nih.gov The research identified a specific compound (compound 12 in the study) as a subtype-selective PAM, which was then developed into a radiofluorinated PET ligand for imaging the M4 receptor in the brain. monash.edunih.gov This work underscores the value of the pyridylpyrazole core in designing targeted therapeutic and diagnostic agents.

Table 2: Pharmacological Data for M4 Receptor Modulators

| Compound | M4 pKB (Affinity for Allosteric Site) | M4 logαACh (Binding Cooperativity) | M4 pEC50 (Potency) | Functional Effect |

|---|---|---|---|---|

| 8 | 7.17 ± 0.05 | 1.84 ± 0.09 | 6.84 ± 0.05 | Ago-PAM nih.gov |

| 9 | 7.03 ± 0.05 | 1.83 ± 0.09 | 6.74 ± 0.06 | Ago-PAM nih.gov |

| 10 | 7.11 ± 0.04 | 1.94 ± 0.08 | 6.85 ± 0.05 | Ago-PAM nih.gov |

| 11 | 7.15 ± 0.04 | 1.94 ± 0.08 | 6.75 ± 0.06 | Ago-PAM nih.gov |

| 12 | 7.31 ± 0.04 | 1.97 ± 0.08 | 6.96 ± 0.05 | Ago-PAM nih.gov |

| 13 | 6.99 ± 0.05 | 1.70 ± 0.08 | 6.64 ± 0.06 | Ago-PAM nih.gov |

Data sourced from a study on pyrazol-4-yl-pyridine derivatives for the M4 receptor. nih.gov

Elucidating Structural Features for Modulating Chemical Properties

The chemical properties of pyridylpyrazole scaffolds are intrinsically linked to their structural features. The pyrazole ring itself contains both a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom, allowing it to act as either a weak acid or a weak base depending on the nature of its substituents. mdpi.com The presence of the pyridine ring introduces additional electronic and steric factors that can be modulated.

Research into pyrazol-4-yl-pyridine derivatives has demonstrated how subtle structural modifications can significantly impact their biological activity. For instance, in the development of positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor 4 (M₄), the specific substitution patterns on both the pyrazole and pyridine rings were found to be critical for achieving high affinity and selectivity. nih.gov

Table 1: Structural Information for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClN₃ |

| InChI | InChI=1S/C8H6ClN3/c9-8-3-1-2-7(12-8)6-4-10-11-5-6/h1-5H,(H,10,11) |

| InChIKey | FGGUABZAESHRBJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)Cl)C2=CNN=C2 |

Source: PubChemLite uni.lu

Rational Design of Derivatives for Targeted Research

The pyridylpyrazole scaffold serves as a valuable starting point for the rational design of new chemical entities with specific biological targets. The process often involves iterative cycles of chemical synthesis, biological evaluation, and computational modeling to optimize the lead compound.

A notable example is the development of selective inhibitors for cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. nih.gov By starting with a pyrazole-based scaffold, researchers were able to systematically explore the structure-activity relationship (SAR) and identify potent and selective inhibitors. This involved modifying substituents on the pyrazole and pyrimidine (B1678525) rings to enhance binding affinity and selectivity over other kinases. nih.gov

Similarly, research on pyranopyrazole derivatives has led to the identification of potential inhibitors for human coronaviruses. nih.gov This highlights the adaptability of the pyrazole core in designing compounds for a wide range of therapeutic areas. The ability to perform Suzuki coupling reactions on chloro-substituted pyridines and pyrimidines further expands the synthetic accessibility to a diverse range of derivatives. nih.gov

Emerging Applications in Chemical Biology Research

The unique properties of pyridylpyrazole scaffolds make them well-suited for applications in chemical biology, particularly in the development of chemical probes and modulators of biological pathways.

General Considerations for Heterocyclic Scaffolds as Chemical Probes

Heterocyclic scaffolds are fundamental to the development of chemical probes for studying biological systems. An ideal chemical probe should exhibit high potency, selectivity, and appropriate physicochemical properties for the intended application, such as cell permeability or blood-brain barrier penetration for in vivo studies.